2-Bromo-4-fluorophenol

Overview

Description

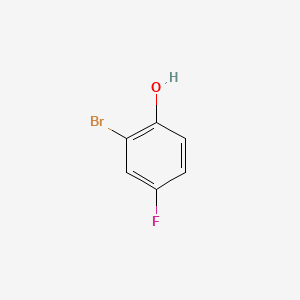

2-Bromo-4-fluorophenol (CAS 496-69-5) is a halogenated aromatic compound with the molecular formula C₆H₄BrFO and a molecular weight of 190.99–191.00 g/mol . It is a white to gray or brown crystalline solid with a melting point of 42°C . The compound is highly pure (>98% by GC) and is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science .

Its structure features a hydroxyl group (-OH) at the para position relative to fluorine and ortho to bromine, making it highly reactive in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. For example, it serves as a precursor for Pin1 enzyme inhibitors in cancer research and is utilized in the synthesis of benzo[c][1,2]oxaboroles, which have antimicrobial applications .

Preparation Methods

Diazotization Hydrolysis and Bromination: A Two-Step Synthesis

Diazotization Hydrolysis of 2-Methyl-4-fluoroaniline

The first step involves converting 2-methyl-4-fluoroaniline to 4-fluoro-2-methylphenol via diazotization hydrolysis. Nitrosyl sulfuric acid (HNO·H₂SO₄) serves as the diazotizing agent, operating at 100–120°C in a sulfuric acid medium. The molar ratio of 2-methyl-4-fluoroaniline to nitrosyl sulfuric acid is maintained at 1:1–1.05 to minimize side reactions. This method avoids salt formation in waste streams, simplifying acidic wastewater treatment—a significant improvement over traditional NaNO₂/HCl systems.

The reaction mechanism proceeds through the formation of a diazonium intermediate, which undergoes hydrolysis to yield the phenolic product. Key parameters include:

- Temperature control : Elevated temperatures (100–120°C) accelerate hydrolysis but require precise thermal management to prevent decomposition.

- Acid concentration : A 40–50% sulfuric acid solution optimizes proton availability without causing excessive corrosion.

Bromination of 4-Fluoro-2-methylphenol

In the second step, 4-fluoro-2-methylphenol undergoes bromination using bromine (Br₂) and hydrogen peroxide (H₂O₂) in a mixed chloroform/water solvent. The reaction occurs at –10°C to 5°C to suppress polybromination. Bromine is added dropwise to maintain stoichiometric control, with a molar ratio of 1:0.54–0.6 (phenol:Br₂). Hydrogen peroxide (0.7–0.8 equiv) acts as an oxidizing agent, converting HBr byproducts back to Br₂, enhancing atom economy.

Example 1 (from Patent CN111825531B):

- Reagents : 110.6 g 4-fluoro-2-methylphenol, 75 g Br₂, 68.9 g H₂O₂, dichloromethane/water solvent.

- Conditions : –10°C to 5°C, 1 h reaction time.

- Yield : 95% (172 g product, 99.3% purity by GC).

Post-reaction processing involves phase separation, solvent distillation, and recrystallization in ethanol to achieve pharmaceutical-grade purity.

Alternative Synthesis via UV-Mediated Bromination

Diazotization Fluoridation of 2-Amino-4-bromotoluene

An alternative route described in Patent CN1157812A begins with 2-amino-4-bromotoluene. Diazotization with NaNO₂ in anhydrous HF at 8–12°C produces a diazonium salt, which decomposes upon heating to 35–45°C, yielding 2-fluoro-4-bromotoluene.

Light-Initiated Bromination

The intermediate 2-fluoro-4-bromotoluene undergoes UV-mediated bromination at 160–180°C under reflux. Bromine is added dropwise with irradiation at wavelengths >300 nm to promote radical formation, achieving regioselective bromination at the ortho position relative to the fluorine substituent.

Key Advantages :

- Regioselectivity : UV activation favors single-isomer formation, reducing purification demands.

- Scalability : Continuous-flow reactors can adapt this method for industrial production.

Limitations :

- Energy Intensity : High temperatures and UV equipment increase operational costs.

- Safety Risks : Handling molten bromine at elevated temperatures requires specialized infrastructure.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenolic group

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride or organometallic compounds are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used

Major Products Formed:

- Substituted phenols

- Quinones

- Reduced phenolic compounds

Scientific Research Applications

2-Bromo-4-fluorophenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It serves as a precursor for the development of drugs with anti-inflammatory and antimicrobial properties.

Industry: this compound is employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

The table below compares 2-Bromo-4-fluorophenol with structurally related halogenated phenols:

Research Findings and Data Tables

Table 1: Thermal and Spectral Data

Table 2: Commercial Suppliers and Pricing

| Compound | Supplier | Purity | Price (USD) |

|---|---|---|---|

| This compound | CymitQuimica | >98% | €35/5g |

| 2-Bromo-3-fluorophenol | Kanto Reagents | >97% | JPY28,000/5g |

| 5-Bromo-2-Chloro-4-fluorophenol | CymitQuimica | >98% | €45/5g |

Biological Activity

2-Bromo-4-fluorophenol (CAS Number: 496-69-5) is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and applications, supported by data tables and relevant case studies.

Synthesis and Properties

This compound is synthesized through various methods, including bromination and fluorination of phenolic compounds. The compound exhibits a molecular formula of and has a molecular weight of approximately 191.00 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 260.6 °C |

| Melting Point | 43-45 °C |

| Flash Point | 85.0 °C |

| LogP | 2.75 |

These properties make it suitable for various chemical applications, including agrochemicals and pharmaceuticals .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various fungal strains, demonstrating higher fungicidal activity compared to other phenolic compounds . The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death.

Insecticidal Activity

Insecticidal properties have also been observed in derivatives of this compound. It has been utilized in the synthesis of compounds that act as insecticides, showcasing its potential in agricultural applications . These derivatives have shown efficacy against common agricultural pests, contributing to pest management strategies.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A quantitative structure-activity relationship (QSAR) model suggested that the acute toxicity of substituted phenols, including this compound, is influenced by their chemical structure and functional groups . The compound's toxicity was assessed using various biological models, providing insights into its environmental impact.

Case Studies

- Fungicidal Activity Assessment : A study tested the fungicidal efficacy of this compound against several fungal pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of non-halogenated phenols, affirming its superior antifungal properties .

- Insecticide Development : Researchers synthesized a series of insecticidal compounds derived from this compound. Field trials demonstrated effective control over target pest populations while maintaining low toxicity to non-target organisms, highlighting its potential for sustainable agriculture .

- Environmental Toxicity Evaluation : A comprehensive study evaluated the environmental toxicity of this compound using aquatic organisms as bioindicators. The findings revealed moderate toxicity levels, prompting recommendations for careful handling and usage in agricultural settings to mitigate ecological risks .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methods for preparing 2-bromo-4-fluorophenol, and how can purity be ensured?

- Methodology : A regioselective bromination approach using N-bromosuccinimide (NBS) and p-toluenesulfonic acid (pTsOH) in ACS-grade methanol is effective for generating ortho-brominated products like this compound . Purity can be verified via high-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS), with comparative analysis against known spectral data (e.g., NMR, IR) .

Q. How can the crystal structure of this compound derivatives be determined accurately?

- Methodology : Single-crystal X-ray diffraction (SCXRD) paired with refinement tools like SHELXL or SHELXT is standard. The WinGX suite integrates data processing, structure solution, and visualization, while ORTEP for Windows aids in anisotropic displacement ellipsoid modeling . For novel derivatives, ensure Laue group symmetry is validated during refinement to avoid overfitting .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- NMR : Use H and C NMR to confirm substitution patterns (e.g., coupling constants for ortho/para fluorine and bromine interactions) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to validate molecular ions and fragmentation pathways .

- X-ray Diffraction : For solid-state structure confirmation, especially in derivatives like 2-(2-bromo-4-fluorophenoxy)pyridines .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination reactions involving this compound be addressed?

- Methodology : Regioselectivity is influenced by steric and electronic factors. Computational studies (e.g., density functional theory, DFT) using software like Gaussian or ORCA can predict reactive sites. Experimentally, controlled reaction conditions (e.g., solvent polarity, temperature) and catalysts like Lewis acids (e.g., FeCl) can direct bromination to desired positions .

Q. What strategies resolve contradictions in crystallographic data for halogenated phenol derivatives?

- Methodology : Discrepancies in bond lengths or angles may arise from thermal motion or disordered atoms. Use SHELXL’s restraints (e.g., SIMU, DELU) to model disorder. Cross-validate with spectroscopic data and computational geometry optimizations (e.g., using the Colle-Salvetti correlation-energy functional for electron density analysis) .

Q. How can microwave-assisted synthesis optimize the preparation of this compound-based heterocycles?

- Methodology : Microwave irradiation enhances reaction efficiency. For example, coupling this compound with chloronitropyridines under microwave conditions (100–150°C, 10–30 min) achieves >90% yields of phenoxazine derivatives. Monitor reaction progress via TLC and optimize power settings to prevent decomposition .

Q. What computational approaches predict the electronic properties of this compound for pharmaceutical applications?

- Methodology : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with biological targets like Pin1 isomerase, guiding structure-activity relationship (SAR) studies .

Q. How can byproducts from multi-step syntheses involving this compound be identified and minimized?

- Methodology : Use LC-MS or GC-MS to detect isomers (e.g., 3-bromo-5-fluorophenol) or dimerization byproducts. Optimize purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .

Q. Data Contradiction and Optimization

Q. How should researchers reconcile conflicting NMR data for this compound derivatives?

- Methodology : Contradictions often arise from solvent effects or impurities. Compare spectra across solvents (e.g., DMSO-d vs. CDCl) and use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference with synthetic intermediates to confirm assignments .

Q. What experimental designs mitigate hazards when handling this compound?

- Methodology : Use fume hoods and PPE (gloves, goggles) due to its irritant properties. Neutralize waste with 10% sodium bicarbonate before disposal. Store at 0–6°C in amber vials to prevent degradation .

Q. Tables for Key Data

Properties

IUPAC Name |

2-bromo-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYRABVEYCFHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345556 | |

| Record name | 2-Bromo-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-69-5 | |

| Record name | 2-Bromo-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.